molecular formula C7H6Cl3N B3245077 4-Chloro-2,6-bis(chloromethyl)pyridine CAS No. 165590-27-2

4-Chloro-2,6-bis(chloromethyl)pyridine

Cat. No.: B3245077
CAS No.: 165590-27-2
M. Wt: 210.5 g/mol
InChI Key: BKEPHKHTBQZGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-bis(chloromethyl)pyridine ( 165590-27-2) is a versatile chlorinated pyridine derivative of significant interest in synthetic and medicinal chemistry. With the molecular formula C₇H₆Cl₃N and a molecular weight of 210.49 g/mol, this compound serves as a valuable building block for the construction of more complex molecular architectures . Its structure features multiple reactive sites: the chlorine substituent on the pyridine ring and the two chloromethyl groups, which can undergo successive nucleophilic substitution reactions. This multi-functionality allows researchers to utilize this compound as a key precursor in the synthesis of macrocyclic ligands, pharmaceuticals, and other nitrogen-containing heterocyclic systems. Chlorinated compounds are pivotal in drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms, highlighting the importance of intermediates like this one in developing new therapeutic agents . The compound is typically supplied as a solid and requires cold-chain transportation to ensure stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

4-chloro-2,6-bis(chloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEPHKHTBQZGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CCl)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-bis(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloromethylpyridine with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-bis(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Pyridine Derivatives

4-Chloro-2,6-bis(chloromethyl)pyridine serves as a versatile precursor for synthesizing numerous pyridine derivatives. The chloromethyl groups in this compound allow for regioselective functionalization, enabling the introduction of diverse functional groups at specific positions on the pyridine ring.

Key Applications:

  • Fluorescent Chemosensors : It has been employed in the synthesis of sensitive fluorescent chemosensors for detecting heavy metal ions, such as mercury (Hg²⁺). These sensors utilize the compound's ability to coordinate with metal ions and exhibit fluorescence changes upon binding .
  • Carbene Pincer Ligands : The compound is also a precursor for carbene pincer ligands used in catalysis. These ligands facilitate reactions involving transition metals, enhancing their catalytic efficiency .

Coordination Chemistry

In coordination chemistry, this compound coordinates with metal ions through the nitrogen atom in the pyridine ring. This property is exploited to form stable metal complexes that are crucial in various chemical reactions.

Case Study: Metal Complex Formation

Research has demonstrated that complexes formed with transition metals exhibit unique properties that can be utilized in catalysis and materials science. For example, palladium complexes derived from this compound have been studied for their effectiveness in cross-coupling reactions .

Medicinal Chemistry

The biological activity of this compound is linked to its reactivity with biomolecules. Its chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, making it useful for enzyme mechanism studies and as a ligand in biochemical assays.

Potential Pharmaceutical Applications:

  • Enzyme Inhibitors : The compound has been explored for its potential as an enzyme inhibitor, which is vital for drug development targeting specific diseases .
  • Intermediate for Drug Synthesis : It serves as an important intermediate in the synthesis of drugs like pyridinolcarbamate, known for its anti-inflammatory properties .

Experimental Procedures and Characterization

The synthesis of this compound typically involves established protocols that ensure high purity and yield. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

  • Starting Materials : Common precursors include pyridine derivatives and chloromethylating agents.
  • Reactions : Chlorination reactions are conducted under controlled conditions to achieve selective substitution on the pyridine ring.

Comparison with Similar Compounds

2,6-Bis(chloromethyl)pyridine

  • Molecular Formula : C₇H₇Cl₂N
  • Key Differences : Lacks the 4-chloro substituent present in the target compound.
  • Properties and Applications :
    • Synthesized via chlorination of 2,6-lutidine, with by-product recycling enhancing yield .
    • Forms π-π stacking interactions in the crystalline phase, similar to its 4-chloro analogue, but exhibits lower steric hindrance .
    • Widely used as a precursor for MRI contrast agents due to its ability to coordinate gadolinium (Gd³⁺) ions .

4-Bromo-2,6-bis(chloromethyl)pyridine

  • Molecular Formula : C₇H₆BrCl₂N
  • Key Differences : Substitution of the 4-chloro group with bromine.
  • Properties and Applications :
    • Bromine’s larger atomic radius and polarizability enhance leaving-group ability, favoring nucleophilic aromatic substitution compared to chlorine .
    • Used in synthesizing enantiopure crown ethers, where bromine’s electronic effects influence macrocyclization efficiency .

4-Chloro-2,6-dimethylpyridine

  • Molecular Formula : C₇H₈ClN
  • Key Differences : Methyl (-CH₃) groups replace chloromethyl (-CH₂Cl) at the 2- and 6-positions.
  • Properties and Applications :
    • Methyl groups reduce reactivity toward nucleophilic substitution, limiting utility in polymer or ligand synthesis .
    • Primarily serves as a building block in pharmaceutical intermediates, with a reported purity of 97% in commercial samples .

4-Chloro-2,6-diacetylpyridine

  • Molecular Formula: C₉H₈ClNO₂
  • Key Differences : Acetyl (-COCH₃) groups replace chloromethyl (-CH₂Cl) at the 2- and 6-positions.
  • Properties and Applications :
    • Electron-withdrawing acetyl groups deactivate the pyridine ring, reducing electrophilic substitution reactivity .
    • Used in photophysical studies and as a precursor for push-pull chromophores in materials science .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications
4-Chloro-2,6-bis(chloromethyl)pyridine C₇H₆Cl₃N -Cl (4), -CH₂Cl (2,6) High reactivity at chloromethyl sites; electron-deficient ring Macrocyclic ligands, drug synthesis, polymer precursors
2,6-Bis(chloromethyl)pyridine C₇H₇Cl₂N -CH₂Cl (2,6) π-π stacking in crystal phase; moderate steric hindrance MRI contrast agents, organic synthons
4-Bromo-2,6-bis(chloromethyl)pyridine C₇H₆BrCl₂N -Br (4), -CH₂Cl (2,6) Enhanced leaving-group ability at C4; larger halogen size Enantiopure crown ether synthesis
4-Chloro-2,6-dimethylpyridine C₇H₈ClN -Cl (4), -CH₃ (2,6) Low reactivity due to methyl groups; high thermal stability Pharmaceutical intermediates
4-Chloro-2,6-diacetylpyridine C₉H₈ClNO₂ -Cl (4), -COCH₃ (2,6) Electron-deficient ring; photophysical activity Push-pull chromophores, materials science

Research Findings and Trends

  • Reactivity Trends: The 4-chloro substituent in this compound enhances electron deficiency, accelerating nucleophilic attacks at the chloromethyl groups compared to non-halogenated analogues .
  • Structural Insights : Halogen substitution (Cl vs. Br) at the 4-position significantly alters crystal packing and intermolecular interactions, as seen in isomorphous pairs of chloro- and bromo-derivatives .
  • Applications in Coordination Chemistry : The chloromethyl groups enable chelation of metal ions (e.g., Mn²⁺, Gd³⁺), making the compound valuable in biomedical imaging agents .

Biological Activity

4-Chloro-2,6-bis(chloromethyl)pyridine (CAS Number: 660 mg) is a chlorinated pyridine derivative that has garnered attention in various fields of chemical and biological research. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and as a precursor for various chemical reactions. The biological activity of this compound is closely linked to its structural characteristics and reactivity.

This compound has the molecular formula C8H7Cl3N and a molecular weight of approximately 229.5 g/mol. The presence of chloromethyl groups enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC8H7Cl3N
Molecular Weight229.5 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to modifications that may alter the function of these biomolecules, potentially resulting in therapeutic effects or toxicity.

Case Studies

  • Synthesis of Bioactive Compounds : A study highlighted the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds exhibited cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.
  • Fluorescent Chemosensors : Research has explored the application of this compound in developing sensitive chemosensors for detecting heavy metals like Hg²⁺. The chemosensor demonstrated high selectivity and sensitivity due to the unique binding interactions facilitated by the pyridine moiety.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies suggest that chlorinated derivatives can exhibit acute toxicity and skin irritation upon exposure. Therefore, safety measures should be implemented when handling this compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,6-bis(chloromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-bis(chloromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.